molecular formula C3H4N2O2 B2524584 (1,2,5-Oxadiazol-3-yl)methanol CAS No. 79552-35-5

(1,2,5-Oxadiazol-3-yl)methanol

Cat. No. B2524584
CAS RN: 79552-35-5
M. Wt: 100.077
InChI Key: MSRVURUJSZOIGM-UHFFFAOYSA-N
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Description

“(1,2,5-Oxadiazol-3-yl)methanol” is a compound that belongs to the class of 1,2,5-oxadiazoles . It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial effects. Furoxans (1,2,5-oxadiazole oxides) have been intensively investigated as compounds that endogenously produce nitric oxide (NO), a gaseous signaling molecule, that mediates a variety of biological effects, such as vasodilation, inhibition of platelet aggregation, cell apoptosis, and neurotransmission .

Scientific Research Applications

Mechanism of Action

Target of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that (1,2,5-Oxadiazol-3-yl)methanol may interact with a variety of molecular targets, depending on the specific derivative and its functional groups.

Mode of Action

For instance, some oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The specific interactions of (1,2,5-Oxadiazol-3-yl)methanol with its targets would depend on the chemical structure of the derivative and the nature of the target.

Biochemical Pathways

For example, some oxadiazole derivatives have been found to exhibit anticancer activity by targeting various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase . These enzymes play crucial roles in various biochemical pathways related to cell proliferation and survival.

Result of Action

For instance, some oxadiazole derivatives have been found to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .

properties

IUPAC Name

1,2,5-oxadiazol-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRVURUJSZOIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,5-Oxadiazol-3-yl)methanol

CAS RN

79552-35-5
Record name 1,2,5-oxadiazol-3-ylmethanol
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